molecular formula C9H15ClN2O B12948185 (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride

(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride

Cat. No.: B12948185
M. Wt: 202.68 g/mol
InChI Key: SPIOFZYRIMKIKO-QRPNPIFTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride typically involves several steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group. The propan-1-amine moiety is then attached through a series of reactions that may include nucleophilic substitution and reduction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride include other pyridine derivatives and amine-containing molecules. Examples include:

  • 1-(6-Methoxypyridin-3-yl)ethanamine
  • 1-(6-Methoxypyridin-3-yl)butan-1-amine
  • 1-(6-Methoxypyridin-3-yl)pentan-1-amine

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of the methoxy group on the pyridine ring

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

(1S)-1-(6-methoxypyridin-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-3-8(10)7-4-5-9(12-2)11-6-7;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m0./s1

InChI Key

SPIOFZYRIMKIKO-QRPNPIFTSA-N

Isomeric SMILES

CC[C@@H](C1=CN=C(C=C1)OC)N.Cl

Canonical SMILES

CCC(C1=CN=C(C=C1)OC)N.Cl

Origin of Product

United States

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